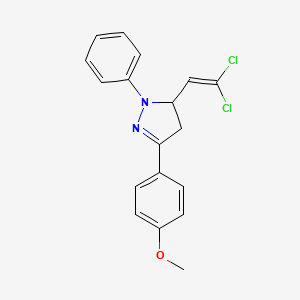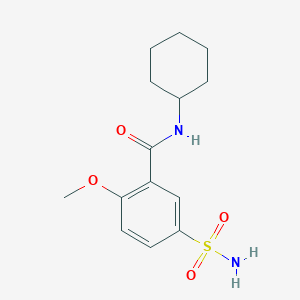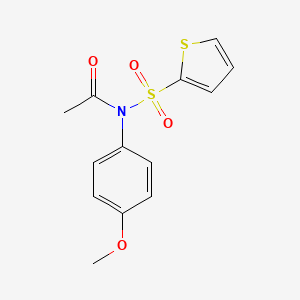![molecular formula C17H14N6O B5598928 3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazino[5,6-b]indoles involves reactions of hydrazino derivatives with various aldehydes to yield substituted arylidene hydrazones. For instance, 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aromatic aldehydes in anhydrous ethanol, leading to the formation of arylidene hydrazones. Subsequent treatments with specific reagents can lead to cyclization and the formation of novel tetracyclic ring systems, showcasing the versatility and complexity of synthesizing these compounds (Younes et al., 1987), (Joshi et al., 1989).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various model studies, indicating the presence of linear structures over angular isomers. Such findings are crucial for understanding the reactivity and possible applications of these compounds. The structural determination is supported by spectral data and elemental analyses, providing a clear view of the compound's framework (Mousaad et al., 1992).
Chemical Reactions and Properties
The chemical behavior of 1,2,4-triazino[5,6-b]indoles involves interactions with various reagents to yield a wide range of derivatives. These reactions include cyclodehydrogenation, acetylation, and heterocyclization, highlighting the compound's reactive nature and potential for generating structurally diverse molecules. The formation of novel tetracyclic ring systems from these reactions underscores the compound's significance in synthetic chemistry (Joshi et al., 1989).
Aplicaciones Científicas De Investigación
Antischistosomal Activity
- The related compound 5-nitro-2-furaldehyde, which is structurally similar to 3-(2-furyl)-2-methylacrylaldehyde, has been studied for its antiparasitic activities, particularly against Schistosoma japonicum. This indicates potential antischistosomal properties for similar compounds (Zheng et al., 1963).
Antimicrobial Potential
- Furyl-based compounds, including those structurally related to 3-(2-furyl)-2-methylacrylaldehyde, have demonstrated significant antimicrobial potential. This suggests the possibility of using similar compounds in microbial evaluation and treatment (Vignesh & Ingarsal, 2021).
Photochemical Applications
- Methyl 3-(2-furyl)acrylate and related compounds have been studied for their efficiency in photochemical dimerization processes. This indicates potential applications in photochemical synthesis and reactions (D’Auria et al., 1990).
Liquid Crystal Research
- The study of alkaline condensation reactions of compounds similar to 3-(2-furyl)-2-methylacrylaldehyde has contributed to the understanding of liquid crystalline phases. This research could be relevant to the development of liquid crystal technologies (Holst et al., 2004).
Heterocyclic Chemistry
- The synthesis of hydrazones related to 3-(2-furyl)-2-methylacrylaldehyde has been explored, highlighting the potential of these compounds in the field of heterocyclic chemistry and the development of new synthetic routes (Mousaad et al., 1992).
Photoacid Generation
- Research on compounds like 3-(2-furyl)-2-methylacrylaldehyde has been conducted to understand their role as photoacid generators in photoresist formulations, indicating potential applications in photolithography and material science (Pohlers et al., 1997).
Propiedades
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11(9-12-5-4-8-24-12)10-18-22-17-20-16-15(21-23-17)13-6-2-3-7-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b11-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZIVYMMOFBGS-SLCIPMMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)
![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)


![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)